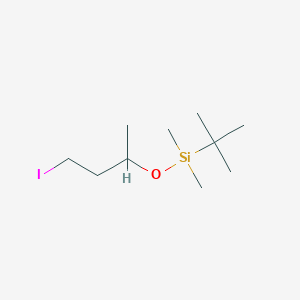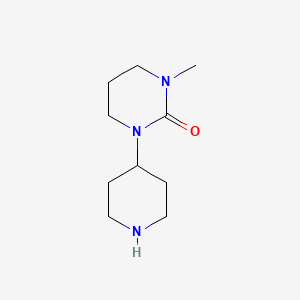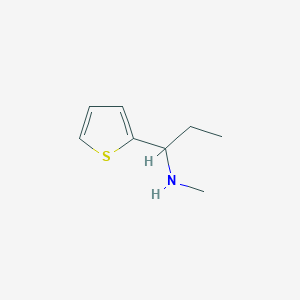
N-Methyl-1-thiophen-2-YL-propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-thiophen-2-ylpropan-1-amine is an organic compound that belongs to the class of thiophene derivatives. It is structurally related to methamphetamine, featuring a thiophene ring with an alkyl amine substituent at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-thiophen-2-ylpropan-1-amine typically involves a multi-step process. One common method starts with the reaction of (thiophen-2-yl)magnesium bromide with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This intermediate is then reacted with phosphorus tribromide to produce 1-(thiophen-2-yl)-2-bromopropane, which is finally reacted with methylamine to yield N-methyl-1-thiophen-2-ylpropan-1-amine .
Industrial Production Methods
Industrial production methods for this compound often involve the use of transaminases, which offer an environmentally and economically attractive approach. Transaminases can catalyze the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-thiophen-2-ylpropan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a suitable catalyst.
Substitution: Substitution reactions can be carried out using halogenating agents like phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include quaternary ammonium cations, reduced amines, and substituted thiophene derivatives .
Scientific Research Applications
N-methyl-1-thiophen-2-ylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various thiophene derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter systems.
Mechanism of Action
N-methyl-1-thiophen-2-ylpropan-1-amine exerts its effects primarily by inhibiting the reuptake of norepinephrine and dopamine. This inhibition prolongs the duration of action of these neurotransmitters within the neuronal synapse, enhancing their downstream effects. The compound binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT), thereby increasing the levels of these neurotransmitters in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
Methamphetamine: Structurally similar but lacks the thiophene ring.
Amphetamine: Similar in structure but with different pharmacological properties.
Methiopropamine: Another thiophene derivative with similar stimulant effects.
Uniqueness
N-methyl-1-thiophen-2-ylpropan-1-amine is unique due to its thiophene ring, which imparts distinct chemical and pharmacological properties. This structural feature differentiates it from other related compounds and contributes to its specific interactions with biological targets .
Properties
CAS No. |
6309-17-7 |
|---|---|
Molecular Formula |
C8H13NS |
Molecular Weight |
155.26 g/mol |
IUPAC Name |
N-methyl-1-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C8H13NS/c1-3-7(9-2)8-5-4-6-10-8/h4-7,9H,3H2,1-2H3 |
InChI Key |
NDQQWHSXKZBZFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CS1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



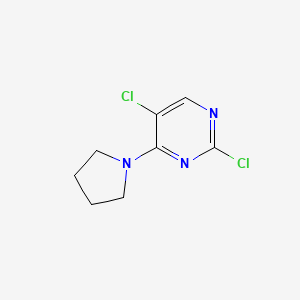
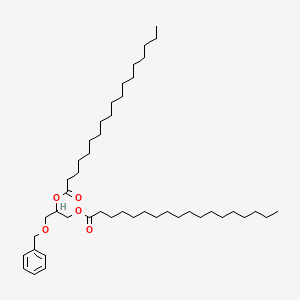
![2-[(2-Bromophenanthridin-6-yl)amino]ethanol](/img/structure/B13986038.png)
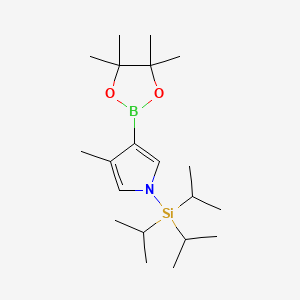
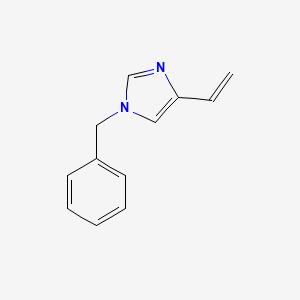
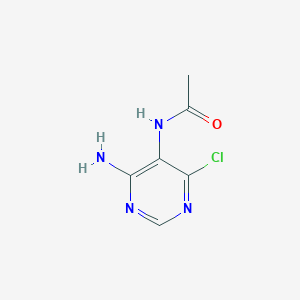


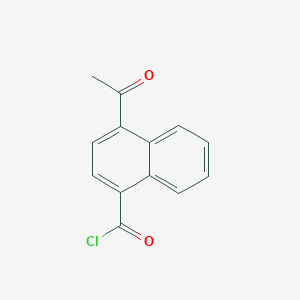
![Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate](/img/structure/B13986078.png)
